2-Chloro-2-hydroxyiminoacetic acid ethyl ester
Overview
Description
Introduction 2-Chloro-2-hydroxyiminoacetic acid ethyl ester is a chemical compound studied for various chemical reactions and properties. It is involved in synthesis processes that involve oximation, condensation, and subsequent transformations into different chemical structures.
Molecular Structure Analysis In-depth studies on molecular structure, especially using techniques like inelastic neutron scattering (INS), have revealed details about molecular conformations, including rotational isomers and vibrational modes, which are essential for understanding chemical behavior (M. Rachwalska et al., 2011).
Chemical Reactions and Properties The chemical behavior, including reactions with other compounds and the formation of derivatives, is crucial for the application of 2-Chloro-2-hydroxyiminoacetic acid ethyl ester. Research includes the study of derivatization reactions and the identification of side-products (H. Liebich et al., 1992).
Scientific Research Applications
Yasaka et al. (1990) highlighted the use of a similar compound, 2-(phthalimino)ethyl trifluoromethanesulfonate, as a highly reactive ultraviolet-labeling agent for carboxylic acids in high-performance liquid chromatography. This facilitated the determination of specific carboxylic acids in mouse brain, showcasing its application in analytical chemistry and neurochemistry (Yasaka et al., 1990).
Rachwalska et al. (2011) used inelastic neutron scattering (INS) to reveal that (E)-2-hydroxyimino-2-cyanoacetic acid ethyl ester has four molecular conformers, with hydrogen bond vibrations playing a crucial role in its molecular structure. This study underscores the significance of molecular structure analysis in understanding chemical behavior (Rachwalska et al., 2011).
Ukrainets et al. (2005) proposed a method for obtaining 2-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester through acid-catalyzed esterification with methanol. This method enables the synthesis of 4-chloro-2-oxoquinoline-3-carboxy, which has implications in organic synthesis and medicinal chemistry (Ukrainets et al., 2005).
Ferguson et al. (1993) found that the acid (1) shows a significant intramolecular O-H...O hydrogen bond, while the ethyl ester (2) maintains an undistorted crown ether conformation. This research contributes to our understanding of molecular conformations and interactions in organic compounds (Ferguson et al., 1993).
Safety And Hazards
“2-Chloro-2-hydroxyiminoacetic acid ethyl ester” is classified as dangerous according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals). It may cause skin irritation (H315), serious eye damage (H318), allergic skin reaction (H317), and allergy or asthma symptoms or breathing difficulties if inhaled (H334) .
properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-hydroxyiminoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3/b6-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOLDCOJRAMLTQ-UTCJRWHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-hydroxyiminoacetic acid ethyl ester | |
CAS RN |
14337-43-0 | |
Record name | 2-Chloro-2-hydroxyiminoacetic acid ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014337430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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